Methyl 4-acetyl-3-hydroxybenzoate
Overview
Description
“Methyl 4-acetyl-3-hydroxybenzoate” is a chemical compound with the molecular formula C10H10O4 . It is also known by other synonyms such as “this compound”, “4-acetyl-3-hydroxy-benzoic acid methyl ester”, and "methyl4-acetyl-3-hydroxybenzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a molecular weight of 194.18 g/mol . The InChI code isInChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3
. The Canonical SMILES is CC(=O)C1=C(C=C(C=C1)C(=O)OC)O
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 194.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 194.05790880 g/mol . The Topological Polar Surface Area is 63.6 Ų . The Heavy Atom Count is 14 .Scientific Research Applications
Chemical Structure and Natural Occurrence
Methyl 4-acetyl-3-hydroxybenzoate, a derivative of paraben, has been isolated from natural sources like the seeds of Lithospermum erythrorhizon. This compound was identified for the first time from nature, emphasizing its natural occurrence and potential in various applications (Park et al., 2009).
Crystal Structure Analysis
The crystal structure of Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been extensively studied. This research revealed its structural composition through single crystal X-ray analysis, providing insights into its extensive intermolecular hydrogen bonding and the 3D framework of the molecule. Such structural analyses are crucial for understanding the compound’s pharmaceutical and cosmetic applications (Sharfalddin et al., 2020).
Application in Food Analysis
In the realm of food safety and quality, an HPLC–MS/MS method was developed for the quantitative analysis of various parabens, including this compound. This method is significant for monitoring preservative levels in food, showcasing the compound’s role in food preservation and safety (Cao et al., 2013).
Neuroprotective Research
Research on the neuroprotective effects of Methyl 3,4-Dihydroxybenzoate, a compound structurally similar to this compound, demonstrated its potential in mitigating oxidative stress and inhibiting apoptosis in neuroblastoma cells. This finding suggests possible applications in neuroprotection and treatment of neurological disorders (Cai et al., 2016).
Antithyroid Effects
A study on 4-hydroxybenzoic acid methyl ester (methylparaben) found its inhibitory effects on iodide organification in isolated hog thyroid cells. This result indicates potential implications in thyroid function and possibly in antithyroid therapies (Rousset, 1981).
Dermal Metabolism
Investigation into the metabolism of parabens by skin microsomes and cytosol from humans and minipigs highlighted the dermal absorption and metabolism of these compounds. Understanding the metabolism of this compound in the skin is essential for assessing its safety and efficacy in topical applications (Jewell et al., 2007).
Molecular Recognition
The development of an electrochemical sensor based on a molecularly imprinted polymer for methyl paraben recognition and detection underlines the compound's potential in analytical chemistry and environmental monitoring. Such advancements are vital for detecting parabens in various products and environments (Soysal, 2021).
Liver Metabolism
A study on the metabolism of parabens, including this compound, by hepatic esterases and UDP-glucuronosyltransferases in humans, provided insight into the biotransformation of these compounds in the human liver. This research is crucial for understanding the systemic effects and safety of parabens (Abbas et al., 2010).
Safety and Hazards
“Methyl 4-acetyl-3-hydroxybenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, evacuate personnel to safe areas and collect the spillage .
Mechanism of Action
Target of Action
Methyl 4-acetyl-3-hydroxybenzoate, also known as Methyl 3-Acetyl-4-hydroxybenzoate, is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.
Mode of Action
It is known to inhibit the activity of steroid sulfatase, thereby affecting the metabolism of steroids in the body . This inhibition can lead to changes in the hormonal balance, which can have various downstream effects.
Biochemical Pathways
The compound’s action on steroid sulfatase affects the steroid hormone pathway. Steroid hormones, such as estrogen and testosterone, are crucial for various physiological processes, including growth, immune function, and metabolic regulation. By inhibiting steroid sulfatase, this compound can potentially influence these processes .
Pharmacokinetics
The pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, it permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Result of Action
The inhibition of steroid sulfatase by this compound can lead to a decrease in the activity of steroid hormones. This can have various effects at the molecular and cellular level, depending on the specific hormones affected and the tissues in which they act .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can affect the compound’s stability and the effectiveness of its action.
Biochemical Analysis
Biochemical Properties
Methyl 4-acetyl-3-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of human steroid sulfatase. This enzyme is crucial for the metabolism of steroid hormones, and its inhibition can lead to various therapeutic effects. This compound interacts with the active site of the enzyme, forming a reversible complex that prevents the enzyme from catalyzing its substrate . Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in the regulation of gene expression and cell signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key proteins involved in these pathways. For example, it can inhibit the phosphorylation of certain proteins, leading to altered gene expression and cellular metabolism . This compound also impacts cell function by affecting the production of reactive oxygen species (ROS) and the overall redox state of the cell. These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active site of human steroid sulfatase, forming a reversible complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of hydroxyl and acetyl groups in the compound, which form hydrogen bonds and hydrophobic interactions with the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or moisture . Over time, the degradation products can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit human steroid sulfatase without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and oxidative stress. These threshold effects are important for determining the therapeutic window of the compound and its potential use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The distribution of this compound can affect its activity and its interactions with biomolecules, influencing its overall biological effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the cytoplasm and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can affect its activity and its interactions with other biomolecules, influencing its overall function in the cell.
Properties
IUPAC Name |
methyl 4-acetyl-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQKWPMUVFBBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626909 | |
Record name | Methyl 4-acetyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478169-69-6 | |
Record name | Methyl 4-acetyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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